Fmoc-L-His(Boc)-OH CHA
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Overview
Description
“Fmoc-L-His(Boc)-OH CHA” is a histidine derivative . It is also known as “N-α-Fmoc-N-im-t.-Boc-L-histidine cyclohexylammonium salt” and is used in peptide synthesis . The N-im-Boc group is unstable to prolonged treatment with piperidine . This derivative is supplied as a CHA-salt .
Synthesis Analysis
The utility of this derivative is limited to the preparation of short sequences by Fmoc SPPS . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Molecular Structure Analysis
The empirical formula of “Fmoc-L-His(Boc)-OH CHA” is C26H27N3O6 · xC6H13N . The molecular weight is 477.51 .Chemical Reactions Analysis
The N-im-Boc group is unstable to prolonged treatment with piperidine . This derivative is used in Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-L-His(Boc)-OH CHA” appears as a white to slight yellow to beige powder . It has a density of 1.32 . The storage temperature is -20°C .Mechanism of Action
Target of Action
Fmoc-L-His(Boc)-OH CHA, also known as Fmoc-His(Boc)-OH CHA, is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a key player in the formation of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-His(Boc)-OH CHA are primarily related to the self-assembly of peptides . The compound can influence the formation of various structures, such as nanofibers, nanoribbons, or nanotubes . This is achieved through π-π stacking interactions and the formation of J-type aggregates .
Pharmacokinetics
The compound’s ability to form stable thermo-reversible organogels in various solvents suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of Fmoc-L-His(Boc)-OH CHA’s action are largely dependent on its self-assembly capabilities. The compound can form 3D nanofiber, nanoribbon, or nanotube network structures . These structures have potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-L-His(Boc)-OH CHA can be influenced by environmental factors. For instance, the compound’s gelation ability is stronger in most selected organic solvents due to the presence of both Fmoc and Boc groups . Additionally, the compound’s self-assembly can be controlled by adjusting the peptide sequences .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6.C6H13N/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;7-6-4-2-1-3-5-6/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31);6H,1-5,7H2/t22-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXYAHZNOKVIG-FTBISJDPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583800 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-His(Boc)-OH CHA | |
CAS RN |
210820-99-8 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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